JNJ-26070109 is classified as a small molecule drug. Its chemical structure is designed to interact selectively with the cholecystokinin 2 receptor, which plays a crucial role in gastric acid secretion and other physiological processes. The compound is part of a broader category of cholecystokinin receptor antagonists that have been developed for therapeutic purposes .
The synthesis of JNJ-26070109 involves several steps that include the construction of its core structure followed by functionalization to enhance its pharmacological properties. The synthetic pathway typically begins with the preparation of key intermediates that are subsequently reacted to form the final compound.
The molecular structure of JNJ-26070109 can be described by its specific chemical formula, which includes various functional groups that facilitate its interaction with the cholecystokinin 2 receptor. The compound features a bromo-substituted phenyl group, a difluorophenyl moiety, and a sulfonylamino benzamide structure.
JNJ-26070109 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions, coupling reactions, and possibly cyclization processes depending on the synthetic route chosen. These reactions are critical for constructing the specific architecture needed for receptor binding.
The mechanism of action of JNJ-26070109 involves antagonism at the cholecystokinin 2 receptor, which is primarily located in gastric tissues. By blocking this receptor, JNJ-26070109 effectively reduces gastric acid secretion through several pathways:
Relevant data from pharmacokinetic studies show that JNJ-26070109 exhibits favorable absorption characteristics when administered orally, with good bioavailability observed in animal models .
JNJ-26070109 has been primarily researched for its applications in:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6